MFCD04065437

Description

For instance, compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4, a boronic acid derivative) and MFCD00205201 (CAS 43088-67-1, a thienopyridine derivative) share methodological and comparative frameworks relevant to MFCD04065437 . These compounds are typically characterized by their molecular formulas, physicochemical properties (e.g., solubility, logP, bioavailability), and applications in pharmaceuticals or materials science.

Properties

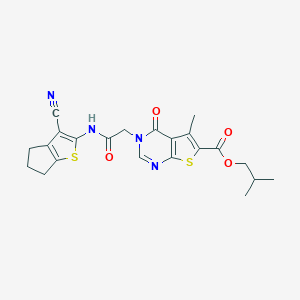

Molecular Formula |

C22H22N4O4S2 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-methylpropyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C22H22N4O4S2/c1-11(2)9-30-22(29)18-12(3)17-20(32-18)24-10-26(21(17)28)8-16(27)25-19-14(7-23)13-5-4-6-15(13)31-19/h10-11H,4-6,8-9H2,1-3H3,(H,25,27) |

InChI Key |

SFRYORBGWRVALY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065437 involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD04065437 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

MFCD04065437 has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: It has potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of MFCD04065437 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD04065437, we compare it with structurally and functionally related compounds from the evidence, focusing on molecular properties, synthesis routes, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Table 2: Structural and Functional Similarities

Key Findings:

Synthetic Routes: Boronic acid derivatives (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water . Thienopyridine analogs (e.g., CAS 43088-67-1) are prepared using column chromatography with petroleum ether/ethyl acetate mixtures . Nitrobenzoic acids (e.g., CAS 69938-56-3) employ hydrogenation with Pd/C catalysts .

Physicochemical Properties: Solubility: Boronic acids exhibit moderate solubility (0.24 mg/mL), while thienopyridines show higher solubility (0.687 mg/mL) due to reduced halogen content .

Applications: Boronic acids are pivotal in Suzuki-Miyaura couplings for drug discovery . Thienopyridines serve as scaffolds for kinase inhibitors . Nitrobenzoic acids are intermediates in agrochemical synthesis .

Critical Analysis of Divergent Data

- Synthetic Yields : Boronic acid derivatives achieve 69% yield via optimized coupling , whereas nitrobenzoic acids yield 66–98% under hydrogenation . Discrepancies arise from reaction conditions (e.g., catalyst type, solvent).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.